Regioisomeric Substitution Pattern vs. Closest Isomer
The target compound possesses a 1-chloro substitution on the central nitroarene ring with a 5-(2,4-dichlorophenoxy) attachment. Its closest structural isomer, 1,2,4-trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene (CAS 21726-22-7), reverses the chlorine placement: it bears three chlorines on the central ring (1,2,4-trichloro) and carries the 4-nitro-2-(trifluoromethyl)phenoxy moiety at position 5. Despite sharing the identical molecular formula (C13H5Cl3F3NO3, MW 386.54), these two regioisomers present fundamentally different electronic landscapes: the target compound concentrates electron-withdrawing character on the 2,4-dichlorophenoxy donor ring, whereas CAS 21726-22-7 distributes it across the acceptor ring [1]. In diphenyl ether PPO inhibitors, the redox potential of the nitroarene ring is the primary determinant of herbicidal activity, with even 0.1 V shifts in reduction potential correlating with >10-fold changes in whole-plant phytotoxicity [2]. This regioisomeric difference is thus not cosmetic but mechanistically decisive.
| Evidence Dimension | Chlorine substitution topology |
|---|---|
| Target Compound Data | 1-Cl on central ring; 2,4-diCl on phenoxy donor ring |
| Comparator Or Baseline | CAS 21726-22-7: 1,2,4-triCl on central ring; 4-nitro-2-CF3 on phenoxy ring |
| Quantified Difference | Regioisomeric (non-quantitative structural difference); literature precedent: 0.1 V ΔE_red = >10× phytotoxicity difference in diphenyl ethers [2] |
| Conditions | Structural comparison; diphenyl ether SAR review data from multiple PPO inhibitor studies |
Why This Matters
Regioisomer identity determines patent novelty and biological activity; procurement of the incorrect isomer invalidates SAR studies and IP positions.
- [1] PubChem Compound Summary for CID 2779988. 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene. View Source
- [2] Bowyer, J.R., Hallahan, B.J., Camilleri, P., & Howard, J. (1989). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. Plant Physiology, 89(2), 674-680. View Source
